(1R)-1-(2-Methoxyphenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine chain. The (1R) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenylacetonitrile with an appropriate alkyl halide, followed by reduction of the nitrile group to an amine. The reaction conditions typically involve the use of strong bases and reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted phenylpropylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, altering their activity. The methoxy group and amine functionality could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Hydroxyphenyl)prop-2-enylamine: Similar structure but with a hydroxy group instead of a methoxy group.
(1R)-1-(2-Methylphenyl)prop-2-enylamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1R)-1-(2-Methoxyphenyl)prop-2-enylamine may impart unique electronic and steric properties, influencing its reactivity and interaction with other molecules.
Biological Activity
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
The presence of the methoxy group on the phenyl ring is significant as it can influence the compound's interaction with biological targets.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The following mechanisms have been proposed based on available literature:
- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, which are crucial for mood regulation and anxiety disorders.
- Dopaminergic Activity : There is evidence suggesting that it may influence dopaminergic pathways, which are implicated in reward and motor functions.
Neuroprotective Effects
Studies have highlighted the neuroprotective properties of this compound. For instance, it has been shown to reduce oxidative stress in neuronal cells, which is a common pathway leading to neurodegeneration. This effect could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Properties
Recent research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the following pathways:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of various cancer cell lines in vitro.
- Induction of Apoptosis : Mechanistic studies indicate that this compound can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Neuroprotection | Demonstrated reduced neuronal cell death under oxidative stress conditions when treated with the compound. |
Study 2 | Cancer Research | Showed significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
Study 3 | Pharmacological Profile | Identified modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3/t9-/m1/s1 |
InChI Key |
LHCHYYIHARJJIL-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](C=C)N |
Canonical SMILES |
COC1=CC=CC=C1C(C=C)N |
Origin of Product |
United States |
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